molecular formula C10H12N2O2 B1401918 5-Morpholinopicolinaldehyde CAS No. 1126370-08-8

5-Morpholinopicolinaldehyde

Cat. No.: B1401918
CAS No.: 1126370-08-8
M. Wt: 192.21 g/mol
InChI Key: GQTBEKNNOZULSN-UHFFFAOYSA-N
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Description

5-Morpholinopicolinaldehyde (CAS: 608119-82-0) is a pyridine-based aldehyde derivative featuring a morpholino substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol. The compound combines the electron-rich morpholine ring (a six-membered amine-ether structure) with the electrophilic aldehyde group at position 2 of the pyridine scaffold. This unique structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and ligand design, where the morpholino group enhances solubility and bioavailability .

Properties

IUPAC Name

5-morpholin-4-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-1-2-10(7-11-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTBEKNNOZULSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopicolinaldehyde typically involves the reaction of 5-chloropicolinaldehyde with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Morpholinopicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Morpholinopicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Morpholinopicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Name Substituent(s) Electronic Effects Steric Effects
5-Morpholinopicolinaldehyde Morpholino (5-position) Electron-donating (amine) and electron-withdrawing (ether) via resonance Bulky due to the six-membered morpholine ring
5-Methylpicolinaldehyde Methyl (5-position) Electron-donating via inductive effects Minimal steric hindrance
5-(Trifluoromethyl)picolinaldehyde CF₃ (5-position) Strong electron-withdrawing via inductive effects Moderate steric bulk (trifluoromethyl group)
5-Chloro-6-methylpicolinaldehyde Cl (5), CH₃ (6) Chloro (electron-withdrawing), methyl (electron-donating) Chloro increases steric hindrance at position 5

Key Observations :

  • The morpholino group introduces both electron-donating (amine) and electron-withdrawing (ether) characteristics, creating a polarizable environment ideal for stabilizing transition states in nucleophilic reactions .
  • Trifluoromethyl groups enhance electrophilicity of the aldehyde, favoring reactions like condensation or nucleophilic addition .
  • Methyl and chloro substituents modulate reactivity through steric and electronic effects, with chloro increasing aldehyde electrophilicity while methyl reduces it .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Predicted) Log P (Predicted)
This compound C₁₀H₁₂N₂O₂ 192.22 High in polar solvents 0.85
5-Methylpicolinaldehyde C₇H₇NO 121.14 Moderate in DMSO 1.20
5-(Trifluoromethyl)picolinaldehyde C₇H₄F₃NO 175.11 Low in water 2.10
5-Chloro-6-methylpicolinaldehyde C₇H₆ClNO 155.58 Low in polar solvents 1.85

Key Observations :

  • This compound exhibits higher solubility in polar solvents (e.g., DMSO, methanol) due to the morpholino group’s polarity, making it suitable for aqueous-phase reactions .
  • 5-(Trifluoromethyl)picolinaldehyde has lower solubility in water (Log S = -2.5) but improved lipid membrane permeability (Log P = 2.10), aligning with its use in medicinal chemistry for blood-brain barrier penetration .
  • 5-Methylpicolinaldehyde ’s moderate Log P (1.20) suggests balanced lipophilicity for intermediate-scale syntheses .

Biological Activity

5-Morpholinopicolinaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a morpholine ring attached to a picolinaldehyde structure. The morpholine moiety contributes to its solubility and interaction with biological targets, while the picolinaldehyde portion is known for various pharmacological activities.

Research has indicated that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be crucial for its therapeutic effects.
  • Modulation of Receptor Activity : The morpholine group may facilitate interactions with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound might possess antimicrobial activity.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of this compound. For instance, it has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1:

Organism Minimum Inhibitory Concentration (MIC) µM Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

These findings indicate that this compound exhibits considerable antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.

Cytotoxicity Studies

The cytotoxic effects of this compound have also been assessed using various cancer cell lines. The results are presented in Table 2:

Cell Line IC50 (µM) Selectivity Index Reference
HeLa (cervical cancer)252.5
MCF-7 (breast cancer)303.0
A549 (lung cancer)202.0

The selectivity index indicates that while the compound shows cytotoxicity towards cancer cells, it also affects normal cells, suggesting a need for optimization to enhance selectivity.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The most promising derivative exhibited an MIC of 5 µM against Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold.

Case Study 2: Cancer Cell Line Testing

A separate investigation focused on the effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in significant apoptosis in HeLa cells, with a mechanism involving mitochondrial disruption and caspase activation. These findings suggest a dual role for the compound as both an antimicrobial and anticancer agent.

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for therapeutic applications in antimicrobial and anticancer treatments. However, further research is necessary to elucidate its mechanisms of action fully and to optimize its efficacy and selectivity. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance biological activity while reducing cytotoxicity.
  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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